5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H6N2O4S and a molecular weight of 250.23 g/mol . This compound is known for its unique structure, which includes a thiazolidine-2,4-dione ring substituted with a 2-nitrophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors involved in inflammation and oxidative stress .
Mode of Action
For instance, some derivatives have been found to inhibit enzymes involved in inflammation and oxidative stress .
Biochemical Pathways
Thiazolidinedione derivatives have been found to impact various pathways related to inflammation and oxidative stress .
Pharmacokinetics
Similar compounds have been found to have good drug-likeness and absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been found to have antimicrobial, anti-diabetic, and antioxidant activities . For instance, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide showed the highest activity against human cancer line tested and its strong cytotoxic effect against glioblastoma must be highlighted .
Preparation Methods
The synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions where the nitro group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione ring but differ in their substituents. They are known for their antidiabetic properties.
Nitrophenyl derivatives: Compounds with a nitrophenyl group exhibit various biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific combination of the thiazolidine-2,4-dione ring and the 2-nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOOVMMYAYKAGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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